Curculigoside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Anti-senescence and Anti-fibrotic Effects in Pulmonary Fibrosis

Scientific Field: Biomedical Science

Summary of Application: Curculigoside (CCG) has been found to have anti-senescence and anti-fibrotic effects in experimental pulmonary fibrosis.

Methods of Application: The study used murine models to investigate the effects of CCG on bleomycin-induced pulmonary fibrosis and lung senescence.

Results: CCG was found to attenuate bleomycin-induced pulmonary fibrosis and lung senescence in murine models, concomitantly ameliorating lung function impairment.

Bone Loss Amelioration in Aging Mice

Summary of Application: Curculigoside (CCG) has been found to ameliorate bone loss by influencing mesenchymal stem cell fate in aging mice.

Methods of Application: The study investigated the underlying mechanisms by which CCG regulated the bone-fat balance in marrow of aging mice.

Results: In vivo, CCG promoted the transcriptional co-activator with PDZ-binding motif (TAZ) expression to reverse age-related bone loss and marrow adiposity.

Attenuation of Endoplasmic Reticulum Stress-Induced Senescence

Summary of Application: Curculigoside (CCG) has been found to attenuate endoplasmic reticulum stress-induced senescence in epithelial cells and fibroblasts by regulating the SIRT1-P300 signaling pathway.

Methods of Application: The study used in vitro methods to investigate the effects of CCG on H2O2-induced senescence in alveolar epithelial cells (AECs) and the natural senescence of primary mouse fibroblasts.

Results: CCG was found to upregulate SIRT1 expression, downregulate P300 expression, enhance Trim72 expression to facilitate P300 ubiquitination and degradation, reduce the acetylation levels of antioxidant enzymes, and upregulate their expression levels.

Cognitive Impairment Amelioration in Alzheimer’s Disease Model Mice

Scientific Field: Neuroscience

Summary of Application: Curculigoside (CCG) has been found to ameliorate cognitive impairment in Alzheimer’s disease model mice induced by scopolamine and okadaic acid.

Methods of Application: The study used in vivo methods to investigate the effects of CCG on cognitive impairment in Alzheimer’s disease model mice.

Inhibition of Osteoarthritis Progression

Summary of Application: Curculigoside (CCG) has been found to inhibit the progression of osteoarthritis.

Methods of Application: The study used in vivo methods to investigate the effects of CCG on osteoarthritis progression.

Results: Curculigoside treatment resulted in dose-dependent reductions in OARSI scores, with the 20 μg dose restoring scores to normal levels.

Neuroprotective Effects in Alzheimer’s Disease

Summary of Application: Curculigoside (CCG) has been found to have neuroprotective effects and ameliorate cognitive impairment in Alzheimer’s disease model mice induced by scopolamine and okadaic acid.

Anti-Inflammatory Effects

Summary of Application: Curculigoside (CCG) has been found to have anti-inflammatory effects.

Methods of Application: The study used in vitro methods to investigate the anti-inflammatory effects of CCG.

Antioxidant Effects

Summary of Application: Curculigoside (CCG) has been found to have antioxidant effects.

Methods of Application: The study used in vitro methods to investigate the antioxidant effects of CCG.

Anti-Osteoporotic Effects

Summary of Application: Curculigoside (CCG) has been found to have anti-osteoporotic effects.

Methods of Application: The study used in vivo methods to investigate the anti-osteoporotic effects of CCG.

Results: CCG was found to increase bone mineral density and improve bone microarchitecture.

Anti-Diabetic Effects

Summary of Application: Curculigoside (CCG) has been found to have anti-diabetic effects.

Methods of Application: The study used in vivo methods to investigate the anti-diabetic effects of CCG.

Results: CCG was found to reduce blood glucose levels and improve insulin sensitivity.

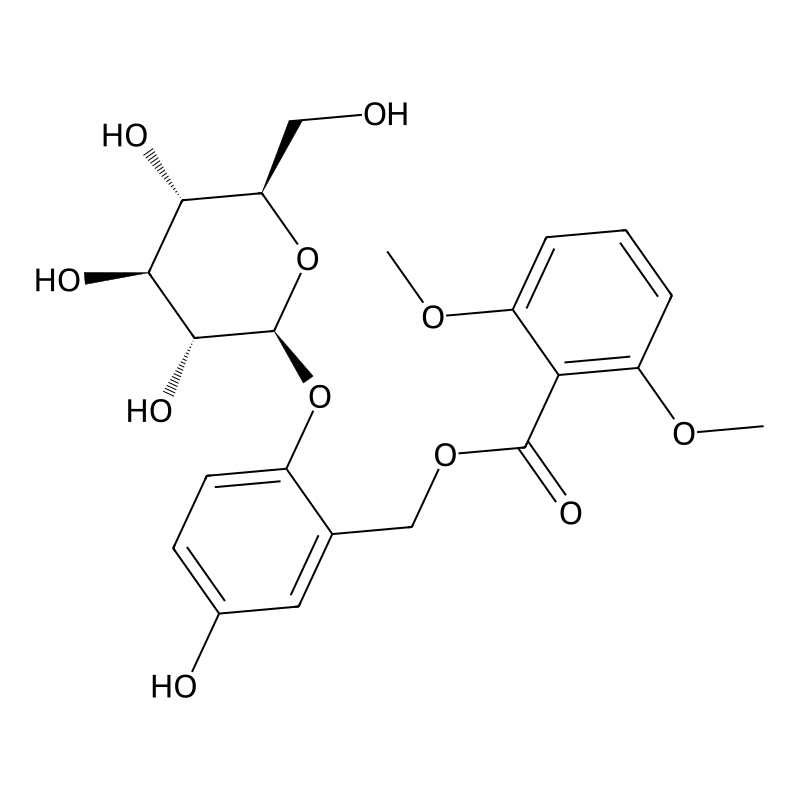

Curculigoside is a bioactive compound primarily derived from the rhizomes of Curculigo orchioides, a plant known for its medicinal properties. This compound belongs to the class of phenolic glycosides and is characterized by its unique chemical structure, which includes a glucose moiety linked to a phenolic aglycone. Curculigoside has garnered attention for its diverse pharmacological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. Its potential therapeutic applications make it a subject of interest in both traditional medicine and modern pharmacology.

Curculigoside has been studied for its reactivity in various chemical transformations. Notably, it can undergo esterification reactions under moderate conditions, often utilizing imidazole as a catalyst to produce derivatives with enhanced biological activity. These derivatives have shown promise as potential anti-diabetic agents by inhibiting specific enzymatic activities related to glucose metabolism .

The biological effects of curculigoside are extensive:

- Anti-arthritic Effects: Curculigoside has demonstrated significant anti-arthritic properties by modulating the JAK/STAT/NF-κB signaling pathways, which are crucial in inflammation and immune responses .

- Neuroprotective Effects: Studies indicate that curculigoside exhibits neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases .

- Osteogenic Differentiation: It promotes osteogenic differentiation in bone marrow stromal cells, indicating potential applications in treating osteoporosis .

- Antioxidant Activity: While not highly reactive towards free radicals, curculigoside provides protective effects against oxidative stress .

The synthesis of curculigoside can be approached through various methods:

- Extraction from Natural Sources: The primary method involves extracting curculigoside from the rhizomes of Curculigo orchioides using solvents like ethanol or methanol.

- Chemical Synthesis: Recent studies have focused on synthesizing curculigoside derivatives through

Research on the interactions of curculigoside with other compounds has yielded interesting insights:

- Synergistic Effects: Curculigoside may enhance the efficacy of other therapeutic agents when used in combination, particularly in anti-diabetic therapies where it acts synergistically with glucosidase inhibitors .

- Metabolic Pathways: Studies have indicated that curculigoside influences various metabolic pathways, which could affect drug metabolism and efficacy when co-administered with other medications .

Curculigoside shares similarities with several other bioactive compounds derived from plants. Below is a comparison highlighting its uniqueness:

| Compound | Source | Key Properties | Unique Aspects |

|---|---|---|---|

| Curculigoside | Curculigo orchioides | Anti-inflammatory, neuroprotective | Unique glycosylated structure |

| Resveratrol | Grapes | Antioxidant, anti-inflammatory | Primarily known for cardiovascular benefits |

| Quercetin | Onions, apples | Antioxidant, anti-allergic | More potent against allergies |

| Curcumin | Turmeric | Anti-inflammatory, antioxidant | Stronger anti-inflammatory profile |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

2: Miao M, Tian S, Guo L, Bai M, Fang X, Liu S. The effect of curculigoside on mouse model of perimenopausal depression. Saudi J Biol Sci. 2017 Dec;24(8):1894-1902. doi: 10.1016/j.sjbs.2017.11.033. Epub 2017 Nov 11. PubMed PMID: 29551941; PubMed Central PMCID: PMC5851930.

3: Wang N, Zhang Q, Xin H, Shou D, Qin L. Osteoblast cell membrane chromatography coupled with liquid chromatography and time-of-flight mass spectrometry for screening specific active components from traditional Chinese medicines. J Sep Sci. 2017 Nov;40(22):4311-4319. doi: 10.1002/jssc.201700688. Epub 2017 Oct 6. PubMed PMID: 28884956.

4: Wang L, He YJ, Han T, Zhao L, Lv L, He YQ, Zhang QY, Xin HL. Metabolites of curculigoside in rats and their antiosteoporotic activities in osteoblastic MC3T3-E1 cells. Fitoterapia. 2017 Mar;117:109-117. doi: 10.1016/j.fitote.2017.01.009. Epub 2017 Jan 24. PubMed PMID: 28126417.

5: Lang J, Li W, Zhao J, Wang K, Chen D. Inhibitory effects of curculigoside on human liver cytochrome P450 enzymes. Xenobiotica. 2017 Oct;47(10):849-855. doi: 10.1080/00498254.2016.1257171. Epub 2017 Jul 3. PubMed PMID: 27819189.

6: Chaturvedi P, Briganza V. Enhanced Synthesis of Curculigoside by Stress and Amino Acids in Static Culture of Curculigo orchioides Gaertn (Kali Musli). Pharmacognosy Res. 2016 Jul-Sep;8(3):193-8. doi: 10.4103/0974-8490.182915. PubMed PMID: 27365988; PubMed Central PMCID: PMC4908848.

7: Wang K, Zhao J, Lang J. The effects of verapamil on the pharmacokinetics of curculigoside in rats. Pharm Biol. 2016 Dec;54(12):3001-3008. Epub 2016 Jun 22. PubMed PMID: 27328778.

8: Ooi DJ, Chan KW, Sarega N, Alitheen NB, Ithnin H, Ismail M. Bioprospecting the Curculigoside-Cinnamic Acid-Rich Fraction from Molineria latifolia Rhizome as a Potential Antioxidant Therapeutic Agent. Molecules. 2016 Jun 17;21(6). pii: E682. doi: 10.3390/molecules21060682. PubMed PMID: 27322226.

9: Murali VP, Kuttan G. Curculigoside augments cell-mediated immune responses in metastatic tumor-bearing animals. Immunopharmacol Immunotoxicol. 2016 Aug;38(4):264-9. doi: 10.1080/08923973.2016.1188401. Epub 2016 May 26. PubMed PMID: 27228189.

10: Ding H, Gao G, Zhang L, Shen G, Sun W, Gu Z, Fan W. The protective effects of curculigoside A on adjuvant-induced arthritis by inhibiting NF-кB/NLRP3 activation in rats. Int Immunopharmacol. 2016 Jan;30:43-49. doi: 10.1016/j.intimp.2015.11.026. Epub 2015 Nov 27. PubMed PMID: 26637957.

11: Zhu FB, Wang JY, Zhang YL, Quan RF, Yue ZS, Zeng LR, Zheng WJ, Hou Q, Yan SG, Hu YG. Curculigoside regulates proliferation, differentiation, and pro-inflammatory cytokines levels in dexamethasone-induced rat calvarial osteoblasts. Int J Clin Exp Med. 2015 Aug 15;8(8):12337-46. eCollection 2015. PubMed PMID: 26550143; PubMed Central PMCID: PMC4612828.

12: Zhu H, He J, Ye L, Lin F, Hou J, Zhong Y, Jiang W. Mechanisms of angiogenesis in a Curculigoside A-treated rat model of cerebral ischemia and reperfusion injury. Toxicol Appl Pharmacol. 2015 Nov 1;288(3):313-21. doi: 10.1016/j.taap.2015.08.003. Epub 2015 Aug 14. PubMed PMID: 26283324.

13: Zhao L, Liu S, Wang Y, Zhang Q, Zhao W, Wang Z, Yin M. Effects of Curculigoside on Memory Impairment and Bone Loss via Anti-Oxidative Character in APP/PS1 Mutated Transgenic Mice. PLoS One. 2015 Jul 17;10(7):e0133289. doi: 10.1371/journal.pone.0133289. eCollection 2015. PubMed PMID: 26186010; PubMed Central PMCID: PMC4505858.

14: Tundis R, Loizzo MR, Bonesi M, Menichini F. Potential role of natural compounds against skin aging. Curr Med Chem. 2015;22(12):1515-38. Review. PubMed PMID: 25723509.

15: Tacchini M, Spagnoletti A, Marieschi M, Caligiani A, Bruni R, Efferth T, Sacchetti G, Guerrini A. Phytochemical profile and bioactivity of traditional ayurvedic decoctions and hydro-alcoholic macerations of Boerhaavia diffusa L. and Curculigo orchioides Gaertn. Nat Prod Res. 2015;29(22):2071-9. doi: 10.1080/14786419.2014.1003299. Epub 2015 Jan 22. PubMed PMID: 25612143.

16: Yuan TT, Xu HT, Zhao L, Lv L, He YJ, Zhang ND, Qin LP, Han T, Zhang QY. Pharmacokinetic and tissue distribution profile of curculigoside after oral and intravenously injection administration in rats by liquid chromatography-mass spectrometry. Fitoterapia. 2015 Mar;101:64-72. doi: 10.1016/j.fitote.2014.12.012. Epub 2014 Dec 27. PubMed PMID: 25549926.

17: He Y, Dong X, Jia X, Li M, Yuan T, Xu H, Qin L, Han T, Zhang Q. Qualitative and quantitative analysis on chemical constituents from Curculigo orchioides using ultra high performance liquid chromatography coupled with electrospray ionization quadrupole time-of-flight tandem mass spectrometry. J Pharm Biomed Anal. 2015 Jan;102:236-45. doi: 10.1016/j.jpba.2014.09.024. Epub 2014 Sep 28. PubMed PMID: 25305598.

18: Kang Z, Zhu H, Luan H, Han F, Jiang W. Curculigoside A induces angiogenesis through VCAM-1/Egr-3/CREB/VEGF signaling pathway. Neuroscience. 2014 May 16;267:232-40. doi: 10.1016/j.neuroscience.2014.02.050. Epub 2014 Mar 12. Erratum in: Neuroscience. 2014 Sep 5;275:1. PubMed PMID: 24631678.

19: Liu M, Li Y, Yang ST. Curculigoside improves osteogenesis of human amniotic fluid-derived stem cells. Stem Cells Dev. 2014 Jan 15;23(2):146-54. doi: 10.1089/scd.2013.0261. Epub 2013 Oct 5. PubMed PMID: 24007307.

20: Zhao G, Yuan F, Zhu J. An LC-MS/MS method for determination of curculigoside with anti-osteoporotic activity in rat plasma and application to a pharmacokinetic study. Biomed Chromatogr. 2014 Mar;28(3):341-7. doi: 10.1002/bmc.3025. Epub 2013 Sep 2. PubMed PMID: 23996522.